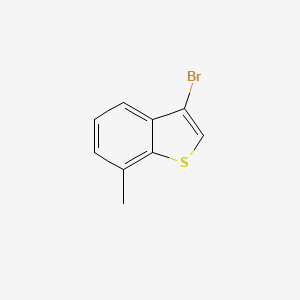![molecular formula C13H11N3O B8644494 [3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine](/img/structure/B8644494.png)
[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine is a heterocyclic compound that features an oxazole ring fused to a pyridine ring, attached to a phenylmethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine typically involves the formation of the oxazole ring followed by its fusion to the pyridine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as trifluoroacetic acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The choice of reagents and conditions is critical to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that may include heat or light to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved often include signal transduction cascades that lead to changes in cellular functions. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting protective effects on cells.
Comparison with Similar Compounds
Similar Compounds
[2-(Pyridin-2-yl)oxazole]: Similar in structure but lacks the phenylmethanamine group.
[3-(Pyridin-2-yl)imidazole]: Contains an imidazole ring instead of an oxazole ring.
[2-(Pyridin-2-yl)thiazole]: Features a thiazole ring instead of an oxazole ring.
Uniqueness
The uniqueness of [3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine lies in its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H11N3O |
|---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C13H11N3O/c14-8-9-3-1-4-10(7-9)13-16-12-11(17-13)5-2-6-15-12/h1-7H,8,14H2 |
InChI Key |
KSOIZAUIMVMSJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC3=C(O2)C=CC=N3)CN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
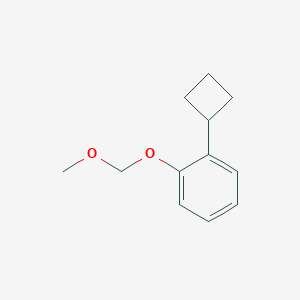
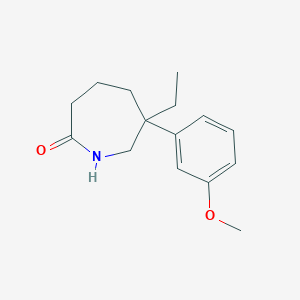
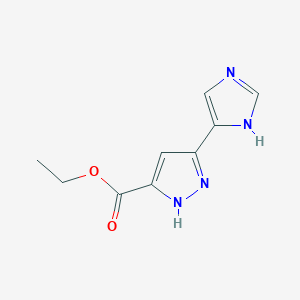
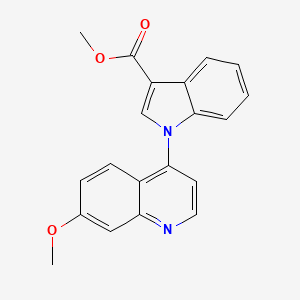
![4-[(1H-1,2,4-Triazol-5-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B8644431.png)

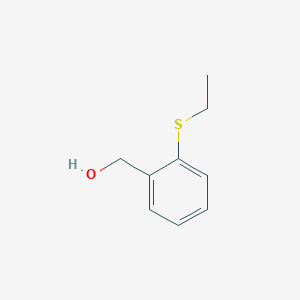
![methyl 2-amino-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B8644469.png)
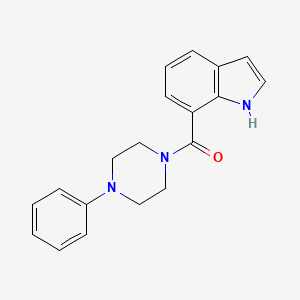

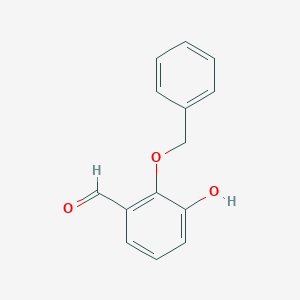
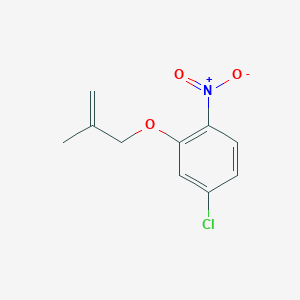
![4-[(1-methyl-4-phenylimidazol-2-yl)amino]phenol](/img/structure/B8644503.png)
